1-(3-Fluoro-2-methylphenyl)ethanamine;hydrochloride 1-(3-Fluoro-2-methylphenyl)ethanamine;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16491638
InChI: InChI=1S/C9H12FN.ClH/c1-6-8(7(2)11)4-3-5-9(6)10;/h3-5,7H,11H2,1-2H3;1H
SMILES:
Molecular Formula: C9H13ClFN
Molecular Weight: 189.66 g/mol

1-(3-Fluoro-2-methylphenyl)ethanamine;hydrochloride

CAS No.:

Cat. No.: VC16491638

Molecular Formula: C9H13ClFN

Molecular Weight: 189.66 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Fluoro-2-methylphenyl)ethanamine;hydrochloride -

Specification

Molecular Formula C9H13ClFN
Molecular Weight 189.66 g/mol
IUPAC Name 1-(3-fluoro-2-methylphenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C9H12FN.ClH/c1-6-8(7(2)11)4-3-5-9(6)10;/h3-5,7H,11H2,1-2H3;1H
Standard InChI Key WVEQNNWSAFCZKG-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC=C1F)C(C)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

1-(3-Fluoro-2-methylphenyl)ethanamine hydrochloride consists of a benzene ring substituted with a fluorine atom at the meta-position (C3) and a methyl group at the ortho-position (C2). The ethanamine moiety is attached to the aromatic ring, with the amine group protonated to form the hydrochloride salt. Its molecular formula is C₉H₁₃ClFN, and its molecular weight is 189.66 g/mol .

The stereochemistry of the compound is critical, as enantiomers like the (R)- and (S)-forms exhibit distinct biological activities. For example, the (R)-enantiomer of a structurally similar compound, (R)-1-(2-fluoro-3-methylphenyl)ethanamine hydrochloride, has been documented with specific receptor-binding properties .

Structural Descriptors

  • SMILES: CC1=C(C=CC=C1F)C(C)N.Cl

  • InChIKey: OBWHGEIVGSITLV-UHFFFAOYSA-N

  • CAS Number: 1270453-63-8 (base compound)

The fluorine atom’s electronegativity and the methyl group’s steric effects influence the compound’s electronic distribution and reactivity. These features are pivotal in modulating interactions with biological targets, such as neurotransmitter receptors .

Physicochemical Properties

Physical Constants

PropertyValueSource
Molecular Weight189.66 g/mol
Density1.0 ± 0.1 g/cm³ (base compound)
Boiling Point207.6 ± 25.0 °C (base compound)
Flash Point88.6 ± 11.1 °C (base compound)
Solubility (Hydrochloride)Water-soluble

The hydrochloride salt’s solubility in aqueous media contrasts with the base compound’s limited solubility, a characteristic critical for pharmacological applications .

Spectroscopic and Chromatographic Data

  • Exact Mass: 153.095383 (base compound)

  • LogP: 1.95 (base compound) , indicating moderate lipophilicity.

  • Vapor Pressure: 0.2 ± 0.4 mmHg at 25°C (base compound) .

The compound’s low vapor pressure suggests limited volatility, favoring its stability under standard laboratory conditions.

Synthesis and Purification

Purification Techniques

  • Recrystallization: From ethanol/water mixtures to isolate the hydrochloride salt.

  • Column Chromatography: Utilizing silica gel and polar eluents to separate enantiomers .

Applications and Biological Relevance

Chemical Intermediate

The compound serves as a precursor in synthesizing fluorinated analogs of bioactive molecules. For example, its ethylamine group can undergo further functionalization to produce derivatives with tailored receptor interactions .

Comparative Analysis with Analogues

CompoundMolecular FormulaDistinct Feature
(S)-1-(5-Fluoro-2-methylphenyl)ethanamine HClC₉H₁₃ClFNFluorine at para-position
(R)-1-(2-Fluoro-3-methylphenyl)ethanamine HClC₉H₁₃ClFNFluorine at ortho-position

The position of fluorine and stereochemistry significantly alter receptor binding and pharmacokinetics, underscoring the importance of structural precision .

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